2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide
Overview
Description
“2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the use of these reagents and specific reaction conditions .
Molecular Structure Analysis
The molecular structure of “2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide” is complex and involves several functional groups. The compound contains a 1,3,4-thiadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom .
Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound’s interaction with this enzyme has been studied using molecular docking simulations .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are determined by its molecular structure. For example, one of the synthesized derivatives of the compound has a melting point of 194–196°C .
Scientific Research Applications
Urease Inhibitory Activity
This compound has been studied for its potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which is a critical process for certain bacteria like Helicobacter pylori. Inhibiting urease can help treat infections caused by these bacteria. Novel derivatives of the compound have shown high activity against urease, with one derivative exhibiting an inhibitory concentration (IC50) of 2.85 µM, indicating its promise as a therapeutic agent .
Synthesis of Cephalosporins
The compound serves as an intermediate in the synthesis of cephalosporins , which are a class of antibiotics. Cephalosporins are used to treat a variety of bacterial infections and are particularly useful due to their stability and broad spectrum of activity. The thiadiazole group in the compound is a key feature in the synthesis of these antibiotics .
Mechanism of Action
The compound’s mechanism of action is related to its ability to inhibit the urease enzyme . The compound and other synthesized derivatives could interact well with the active site of the urease enzyme . Among all the synthesized compounds, one particular derivative showed more favorable interactions with the active site, confirming its great inhibitory activity .
Future Directions
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c11-9-13-14-10(17-9)16-6-8(15)12-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13)(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIITYOJDOSNHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901329200 | |
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26665999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
CAS RN |
332114-16-6 | |
Record name | 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901329200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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